molecular formula C22H23O5P B12612382 Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate CAS No. 880871-31-8

Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate

Cat. No.: B12612382
CAS No.: 880871-31-8
M. Wt: 398.4 g/mol
InChI Key: NQXYHIHCRPPONZ-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of two 2,6-dimethylphenyl groups and one 2,5-dihydroxyphenyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the introduction of the 2,5-dihydroxyphenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,6-dimethylphenyl)phosphine oxide
  • Bis(2,6-dimethylphenyl)methanol
  • 2,6-Bis(3,5-dicarboxyphenyl)pyridine

Uniqueness

Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the phosphonate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

CAS No.

880871-31-8

Molecular Formula

C22H23O5P

Molecular Weight

398.4 g/mol

IUPAC Name

2-bis(2,6-dimethylphenoxy)phosphorylbenzene-1,4-diol

InChI

InChI=1S/C22H23O5P/c1-14-7-5-8-15(2)21(14)26-28(25,20-13-18(23)11-12-19(20)24)27-22-16(3)9-6-10-17(22)4/h5-13,23-24H,1-4H3

InChI Key

NQXYHIHCRPPONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(C2=C(C=CC(=C2)O)O)OC3=C(C=CC=C3C)C

Origin of Product

United States

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